N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(E)-(2-Ethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-based hydrazone derivative with a complex architecture. Its structure comprises:
- Triazole core: Substituted at position 4 with a phenyl group and at position 5 with a 3,4,5-trimethoxyphenyl moiety.
- Sulfanylacetohydrazide backbone: Linked to the triazole at position 3, terminating in a hydrazone group formed by condensation with 2-ethoxybenzaldehyde. The ethoxy group may influence solubility and metabolic stability .
This compound belongs to a class of molecules studied for antimicrobial, anticancer, and antioxidant activities due to the –N–C–S pharmacophore and aromatic substituents .
Properties
Molecular Formula |
C28H29N5O5S |
|---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H29N5O5S/c1-5-38-22-14-10-9-11-19(22)17-29-30-25(34)18-39-28-32-31-27(33(28)21-12-7-6-8-13-21)20-15-23(35-2)26(37-4)24(16-20)36-3/h6-17H,5,18H2,1-4H3,(H,30,34)/b29-17+ |
InChI Key |
LWKADGMAUNASKU-STBIYBPSSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps
The triazole-thione core is synthesized via cyclocondensation of 3,4,5-trimethoxybenzoylhydrazine with phenyl isothiocyanate, followed by alkaline cyclization.
Reagents and Conditions
-
Step 1 : 3,4,5-Trimethoxybenzoic acid → 3,4,5-trimethoxybenzoyl chloride (thionyl chloride, reflux, 4 h).
-
Step 2 : Hydrazination to form 3,4,5-trimethoxybenzoylhydrazine (hydrazine hydrate, ethanol, 70°C, 6 h).
-
Step 3 : Reaction with phenyl isothiocyanate in anhydrous ethanol (room temperature, 12 h) to yield 1-(3,4,5-trimethoxybenzoyl)-4-phenylthiosemicarbazide.
-
Step 4 : Alkaline cyclization using 2M NaOH (reflux, 6 h) to form 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol.
Mechanistic Insights
The cyclization proceeds via nucleophilic attack of the hydrazine nitrogen on the thiocarbonyl carbon, followed by intramolecular dehydration to form the triazole ring.
Formation of 2-[(4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazol-3-yl)Sulfanyl]Acetohydrazide
Alkylation and Hydrazination
The thiol group is alkylated with ethyl bromoacetate, followed by hydrazinolysis to introduce the hydrazide moiety.
Protocol
-
Alkylation :
-
Hydrazinolysis :
Analytical Validation
-
IR : Loss of ester carbonyl peak (~1,730 cm⁻¹) and appearance of hydrazide N–H stretch (~3,250 cm⁻¹).
-
¹H NMR : Singlet at δ 4.21 ppm (CH₂–S), broad peak at δ 9.35 ppm (NH₂).
Condensation with 2-Ethoxybenzaldehyde to Form the Hydrazone
Schiff Base Formation
The final step involves condensation of the acetohydrazide with 2-ethoxybenzaldehyde under acidic conditions.
Optimized Procedure
-
Mix equimolar amounts of acetohydrazide and 2-ethoxybenzaldehyde in ethanol.
Mechanism
The reaction proceeds via nucleophilic addition of the hydrazide’s NH₂ group to the aldehyde carbonyl, followed by dehydration to form the E-configuration hydrazone.
Comparative Analysis of Synthetic Methods
Analytical Characterization of the Final Product
Spectroscopic Data
Purity Assessment
Challenges and Optimization Strategies
Common Issues
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nitrating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives of the compound.
Scientific Research Applications
N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-cancer, anti-inflammatory, or antimicrobial agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and hydrazide functionality allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-cancer or anti-inflammatory activity.
Comparison with Similar Compounds
Table 1: Substituent Effects on Triazole and Hydrazide Moieties
Key Observations :
- Triazole Substituents :
- Hydrazide Substituents :
Insights :
- The target compound likely follows a two-step synthesis: (1) triazole-thioacetohydrazide formation and (2) Schiff base condensation, similar to and .
- Higher yields (>90%) are achieved with halogenated aldehydes due to their reactivity, whereas methoxy/ethoxy derivatives require longer reaction times .
Computational and QSAR Insights
- QSAR Models : For triazole derivatives, ΔE1 (HOMO-LUMO gap) and ΣQ (total charge) correlate with antimicrobial activity. The target compound’s 3,4,5-trimethoxyphenyl group increases ΣQ, enhancing electron donation and predicted bioactivity .
- Anticancer Potential: Pyridinyl and trimethoxyphenyl substituents show superior docking scores in kinase inhibition assays compared to chlorophenyl analogs .
Biological Activity
N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound includes a triazole moiety, which is known for its diverse biological properties, including antimicrobial and anticancer activities.
- Molecular Formula : C26H25N5O3S
- Molecular Weight : 487.6 g/mol
- IUPAC Name : N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Synthesis
The synthesis of this compound typically involves the condensation of 2-ethoxybenzaldehyde with a hydrazide derivative under acidic or basic conditions. This reaction can be performed in organic solvents such as ethanol or methanol, followed by purification through recrystallization.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The presence of the triazole ring enhances its ability to interact with biological targets.
Anticancer Activity
Research has shown that this compound may inhibit the proliferation of various cancer cell lines. For instance, studies on similar triazole derivatives have demonstrated IC50 values indicating effective inhibition of tumor growth:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-phenyl... | MCF-7 (breast cancer) | TBD |
| N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-phenyl... | SiHa (cervical cancer) | TBD |
| N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-phenyl... | PC-3 (prostate cancer) | TBD |
These results suggest that the compound can selectively target cancer cells while exhibiting minimal toxicity towards normal cells.
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors related to cancer progression and inflammation. The triazole and phenyl groups facilitate interactions with these biological targets, potentially leading to inhibition or modulation of their activity.
Case Studies and Research Findings
- Antimicrobial Studies : In a comparative study of triazole derivatives, compounds structurally similar to N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-phenyl...} showed significant activity against Gram-positive and Gram-negative bacteria. The inhibitory zones measured were greater than 20 mm for several derivatives.
- Anticancer Evaluations : A series of compounds were synthesized and evaluated for their anticancer properties using various cell lines. The presence of the 3,4,5-trimethoxyphenyl ring was found to enhance the anticancer activity significantly.
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the triazole core via cyclocondensation of thiosemicarbazide derivatives with substituted phenyl groups under reflux in ethanol or DMF .
- Step 2 : Introduction of the sulfanylacetohydrazide moiety through nucleophilic substitution, optimized at 60–80°C with catalytic acid/base conditions .
- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity. Monitor via TLC (chloroform:methanol, 7:3) .
Q. How is structural integrity validated post-synthesis?
Use a combination of:
- NMR : and NMR to confirm substituent positions and hydrazone geometry (E-configuration) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]) with <2 ppm mass error .
- IR : Identify key functional groups (C=N stretch at 1600–1650 cm, S-H absence confirming sulfanyl linkage) .
Q. What solvents and reaction conditions stabilize this compound?
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility during synthesis; ethanol is preferred for recrystallization .
- Stability : Store under inert atmosphere (N) at –20°C to prevent hydrolysis of the hydrazone bond .
Advanced Research Questions
Q. How can computational methods predict biological activity and binding mechanisms?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, DNA topoisomerases). Focus on the triazole and trimethoxyphenyl groups for hydrogen bonding and π-π stacking .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes, analyzing RMSD and binding free energy (MM-PBSA) .
Q. What strategies resolve contradictions in spectral or bioactivity data?
- Case Example : Discrepancies in NMR splitting patterns may arise from dynamic stereochemistry. Use variable-temperature NMR or NOESY to confirm conformational rigidity .
- Bioactivity Validation : Replicate assays (e.g., antimicrobial MIC tests) under standardized conditions (CLSI guidelines) and cross-validate with structurally analogous compounds (e.g., fluorophenyl or nitrophenyl derivatives) .
Q. How does structural modification impact pharmacological properties?
- Analog Synthesis : Replace the 3,4,5-trimethoxyphenyl group with pyridinyl or naphthyl moieties to alter lipophilicity (ClogP) and bioavailability .
- SAR Table :
| Analog Substituent | Bioactivity Change | Mechanism Insight |
|---|---|---|
| 4-Fluorophenyl (vs. original) | ↑ Cytotoxicity (HeLa cells) | Enhanced halogen bonding |
| Pyridin-4-yl | ↓ Antifungal activity | Reduced membrane permeability |
| 4-Nitrophenyl | ↑ ROS generation in cancer cells | Electron-withdrawing group effect |
- Reference: .
Q. What techniques elucidate metabolic stability and toxicity profiles?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key metabolic sites: hydrazone bond cleavage and O-demethylation of trimethoxyphenyl .
- Toxicity Screening : Use zebrafish embryos (FET assay) to assess acute toxicity (LC) and developmental effects .
Methodological Considerations
Q. How to design assays for evaluating enzyme inhibition?
- Kinase Inhibition : Use ADP-Glo™ assay with recombinant kinases (e.g., EGFR, VEGFR2). Pre-incubate compound (1–100 µM) with kinase/ATP, measure luminescence signal drop .
- Dose-Response Analysis : Fit data to Hill equation (GraphPad Prism) to calculate IC and Hill slope .
Q. What advanced spectroscopic techniques resolve crystallographic uncertainties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
